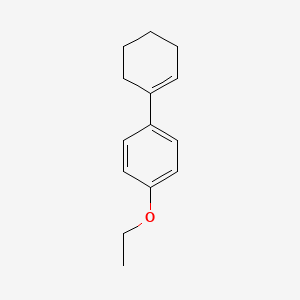
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is an organic compound that features a benzene ring substituted with a cyclohexene ring and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- typically involves the alkylation of benzene with cyclohexene under acidic conditions, followed by the introduction of an ethoxy group. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve the partial hydrogenation of benzene to produce cyclohexene, which is then reacted with benzene in the presence of a catalyst. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzoic acid.
Reduction: Formation of Benzene, 1-(1-cyclohexyl)-4-ethoxy-.
Substitution: Formation of various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler compound with a cyclohexene ring but without the benzene and ethoxy groups.
Benzene, 1-(1-cyclohexen-1-yl)-: Lacks the ethoxy group but has a similar structure.
Ethanone, 1-(1-cyclohexen-1-yl)-: Contains a ketone group instead of the ethoxy group.
Uniqueness
Benzene, 1-(1-cyclohexen-1-yl)-4-ethoxy- is unique due to the presence of both the cyclohexene and ethoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60557-91-7 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C14H18O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3 |
Clé InChI |
JBAAKOBBYQNTRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


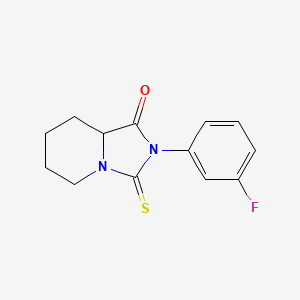

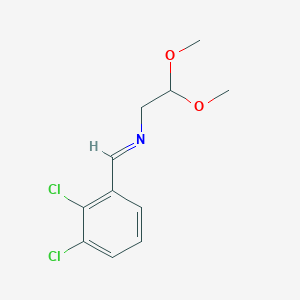
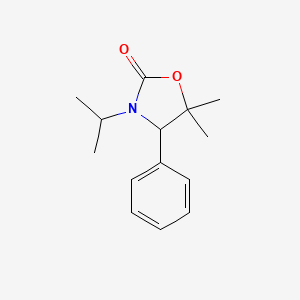
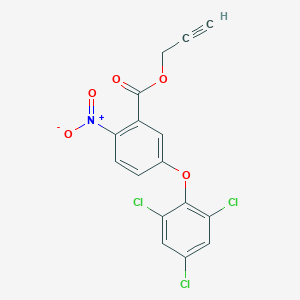
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
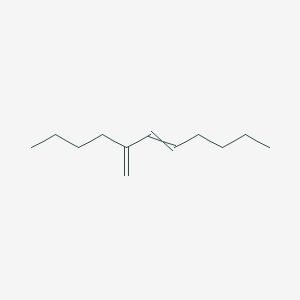
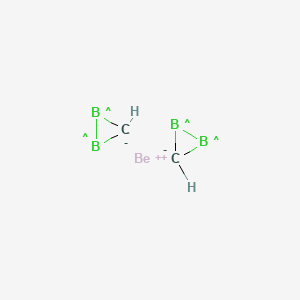
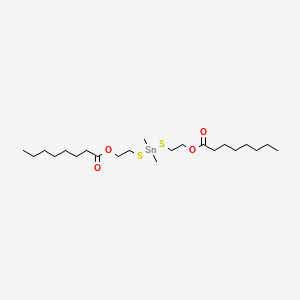
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
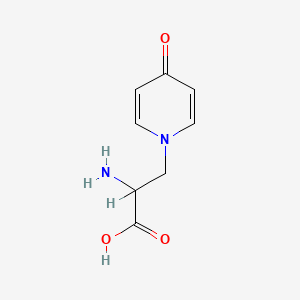
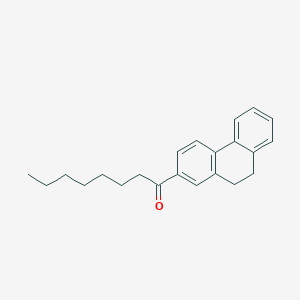
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
